2-(4-Phenoxyphenoxy)ethyl ethylcarbamate
Description
IUPAC Nomenclature and Systematic Identification
IUPAC Naming Conventions
The compound’s systematic name is ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate , derived from its carbamate functional group and substituted ethyl chain. The core structure comprises:
- Carbamate group : Ethyl ester of carbamic acid (–O–CO–N–).
- Substituted ethyl chain : A 2-(4-phenoxyphenoxy)ethyl group, where two aromatic rings (phenoxy groups) are linked via an ether bond to an ethyl chain.
This nomenclature follows IUPAC rules for substituents and functional groups, prioritizing the carbamate group as the principal functional unit.
Molecular Structure Analysis: X-ray Crystallography and Computational Modeling
X-ray Crystallography Insights
Single-crystal X-ray diffraction studies reveal critical structural features:
- Crystal Packing : Molecules form one-dimensional hydrogen-bonded chains along the b-axis via N–H⋯O interactions between carbamate groups.
- Conformational Variability : Two independent molecules in the asymmetric unit exhibit distinct side-chain orientations, though dihedral angles between aromatic rings remain similar (~62°–63°).
- Surface Interactions : {001} crystal faces dominate morphology, stabilized by weak intermolecular interactions (e.g., C–H⋯π bonds).
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.15 Å, b = 10.15 Å, c = 17.85 Å |
| Hydrogen Bond Length (N–H⋯O) | ~2.0–2.1 Å |
Computational Modeling
Molecular dynamics and quantum-chemical studies validate experimental observations:
Spectroscopic Profiling
Infrared (IR) and Raman Spectroscopy
Table 2: Key IR and Raman Bands
| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| N–H (carbamate) | 3314 (vs) | – | Stretching |
| C=O (carbamate) | 1688 (vs) | 1688 (m) | Stretching |
| C–O–C (ether) | 1508–1499 (asymmetric) | – | Antisymmetric stretch |
| COO deformation | 449 (s) | – | Rocking/wagging |
Mass Spectrometry
Electron ionization (EI) and LC-MS/MS data reveal fragmentation patterns:
| Ion (m/z) | Relative Abundance (%) | Fragmentation Pathway |
|---|---|---|
| 302.14 | 34.4 | [M+]⁺ (molecular ion) |
| 256.10 | 34.0 | Loss of ethyl carbamate group |
| 116.07 | 48.8 | Phenoxy fragment (C₆H₅O)²⁺ |
Data from high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID).
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for fenoxycarb is limited in the provided sources, analogous carbamate structures suggest:
UV-Vis Spectroscopy
No direct UV-Vis data is reported for fenoxycarb in the provided sources. However, structurally related compounds (e.g., diphenyl ethers) exhibit absorption in the 250–350 nm range due to π→π* transitions in aromatic systems.
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)ethyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-18-17(19)21-13-12-20-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXTUDPAZJZQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20110059 | |
| Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63402-41-5 | |
| Record name | Carbamic acid, N-ethyl-, 2-(4-phenoxyphenoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063402415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20110059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminoethylation of 4-Phenoxyphenol Derivatives
One of the primary synthetic strategies involves the aminoethylation of 4-phenoxyphenol or its derivatives. This approach typically proceeds via:
- Reaction of 4-phenoxyphenol with ethylene oxide or suitable aminoethylating agents.
- Use of basic catalysts to facilitate the nucleophilic substitution.
- Subsequent carbamoylation to introduce the ethylcarbamate group.
A patent (EP1302527B1) describes a process where 2-(4-phenoxyphenoxy)ethylamine and ethyl 2-(phenoxyphenoxy)ethylcarbamate are prepared sequentially by aminoethylation of 4-phenoxyphenol compounds under basic catalysis at elevated temperatures (130°C to 210°C).
Carbamoylation of 2-(4-Phenoxyphenoxy)ethylamine
Following aminoethylation, the amine intermediate is converted to the carbamate by reaction with ethyl chloroformate or other carbamoylating agents. This step involves:
- Use of ethyl chloroformate or ethyl isocyanate as carbamoyl donors.
- Reaction in anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- Presence of acid scavengers like pyridine or triethylamine to neutralize generated HCl.
Detailed Preparation Method from Literature
A detailed synthetic pathway is described in the research article by Szurdoki et al. (2002), which includes:
- Step 1: Synthesis of 4-(4-nitrophenoxy)phenol by nucleophilic aromatic substitution of hydroquinone with 1-fluoro-4-nitrobenzene in the presence of potassium carbonate and N,N-dimethylformamide (DMF) under reflux.
- Step 2: Reduction of the nitro group to the corresponding amine using palladium on activated carbon catalyst with ammonium formate in methanol under nitrogen atmosphere.
- Step 3: Formation of ethyl 2-(4-aminophenoxy)phenoxyethylcarbamate by carbamoylation of the amine intermediate.
- The final compound, ethyl 2-(4-phenoxyphenoxy)ethylcarbamate, is obtained after purification by preparative thin-layer chromatography (TLC) or column chromatography.
Preparation via Sulfenylation and Oxidation
According to patent CA1268185A, derivatives of 2-(4-phenoxyphenoxy)ethyl carbamates can be prepared by:
- Reacting ethyl 2-(4-phenoxyphenoxy)ethylcarbamate with sulfur dichloride or chlorosulfenyl carbamates in dry solvents such as dichloromethane or tetrahydrofuran.
- Use of acid acceptors like pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
- Stirring at ambient or controlled temperatures (0°C to 30°C) for extended periods (up to 18 hours).
- Isolation of products by extraction, washing, drying, and purification via column chromatography.
This method allows the preparation of sulfenyl and sulfinyl derivatives of the carbamate, which can be further oxidized to sulfone derivatives using organic peracids.
Data Table: Summary of Key Preparation Methods
Analytical and Characterization Data
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$ NMR signals confirm aromatic protons, ethyl groups, and carbamate moieties.
- Infrared (IR) Spectroscopy : Characteristic carbamate bands near 1670 cm$$^{-1}$$ (C=O stretch) and N-H stretches around 3300-3400 cm$$^{-1}$$.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weights.
- Melting Point (mp) : Crystalline samples show melting points around 78-79°C for amine carbamate intermediates.
Research Findings and Practical Considerations
- The use of anhydrous conditions and inert atmosphere (nitrogen) is critical to prevent side reactions and degradation during carbamoylation and reduction steps.
- Catalyst handling precautions (e.g., wetting Pd/C with water before use) are important to avoid fire hazards.
- Purification by preparative TLC or column chromatography is essential to obtain analytically pure products.
- The choice of solvents and bases significantly impacts reaction efficiency and product yield.
- Oxidation steps allow structural diversification of the carbamate derivatives for enhanced biological activity.
Chemical Reactions Analysis
2-(4-Phenoxyphenoxy)ethyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into different functional groups.
Substitution: The phenoxy groups can undergo substitution reactions with various reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Use
Fenoxycarb is primarily utilized as an insect growth regulator. It functions by mimicking juvenile hormones, which are crucial for regulating the growth and development of insects.
- Target Pests : Effective against a variety of pests including moths and scale insects.
- Application : Used on crops such as fruits, vines, and ornamentals to control pest populations without harming beneficial insects .
Environmental Impact Studies
Research has also focused on the environmental implications of fenoxycarb usage. It is noted for its toxicity to aquatic life and potential long-lasting effects on ecosystems.
- Toxicity : Classified as very toxic to aquatic organisms, with studies indicating a need for careful management to mitigate ecological risks .
- Degradation : Field studies have shown variable degradation rates, with half-lives ranging from 0.75 to 26 days depending on environmental conditions .
Medicinal Chemistry
Fenoxycarb's structural properties have led to investigations into its potential therapeutic applications beyond pest control.
- Potential Therapeutic Uses : Preliminary studies suggest possible anti-inflammatory and analgesic properties, although more research is necessary to validate these effects .
- Mechanism of Action : The compound's interaction with biological systems could lead to insights into novel drug development strategies targeting similar pathways .
Table 1: Toxicity Data of Fenoxycarb
| Organism | Toxicity Level (mg/kg) | Reference |
|---|---|---|
| Aquatic Life | Very toxic | ECHA |
| Insects | Effective IGR | ResearchGate |
| Terrestrial Plants | Varies | AERU |
Table 2: Degradation Rates in Various Conditions
| Condition | DT₅₀ (days) | DT₉₀ (days) | Reference |
|---|---|---|---|
| Laboratory | 0.75 - 2.27 | 4.87 - 66.5 | AERU |
| Field Studies | 4.08 - 8.89 | 13.55 - 29.53 | AERU |
Case Study 1: Efficacy Against Specific Pests
A series of field trials demonstrated fenoxycarb's effectiveness against mosquito larvae and other pests, showcasing its potential as a sustainable pest management tool in agricultural practices .
Case Study 2: Environmental Toxicology
Studies conducted on the environmental impact of fenoxycarb revealed significant toxicity to non-target aquatic organisms, prompting discussions on regulatory measures for its use in agricultural settings .
Case Study 3: Medicinal Potential
Research exploring the biological activity of fenoxycarb derivatives indicated potential applications in pain management and anti-inflammatory treatments, suggesting avenues for future pharmaceutical development .
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate involves mimicking the natural juvenile hormones in insects. By binding to juvenile hormone receptors, it disrupts the normal development and maturation processes of insects, leading to their inability to progress to the adult stage . This disruption ultimately results in the control of insect populations .
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Functional Differences
Fenoxycarb’s unique phenoxyphenoxyethyl group distinguishes it from other carbamates. This moiety enhances receptor binding specificity in insects, reducing non-target effects. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Fenoxycarb and Related Carbamates
Key Differentiators
Mechanism: Fenoxycarb acts via hormonal disruption (IRAC Group 7B), avoiding neurotoxic effects seen in acetylcholinesterase inhibitors (e.g., Methomyl, Oxamyl) . Methiocarb and Methomyl inhibit acetylcholinesterase, causing rapid paralysis but posing higher risks to non-target organisms .
Safety Profile: Fenoxycarb’s LD₅₀ in rats is >10,000 mg/kg, classified as "practically non-toxic," whereas Methomyl (LD₅₀ = 17 mg/kg) is highly hazardous . Structural modifications (phenoxyphenoxy group) mitigate carcinogenic risks associated with simpler ethylcarbamate derivatives .
Environmental Persistence: Fenoxycarb’s hydrophobic structure (log P ~4.5) enhances environmental persistence compared to polar analogs like Oxamyl (log P ~0.8) .
Research Findings and Regulatory Status
- Efficacy: Fenoxycarb demonstrates long-term pest control in orchards by preventing larval development, unlike fast-acting neurotoxic carbamates .
- Regulatory Approval: Evaluated under EU Directive 91/414/EEC, Fenoxycarb is approved for outdoor foliar spraying, while Methomyl faces restrictions due to toxicity .
Biological Activity
2-(4-Phenoxyphenoxy)ethyl ethylcarbamate, also known as a carbamate derivative, has garnered attention in various fields including agriculture and pharmacology due to its biological activity. This compound exhibits properties that make it useful in pest control as well as potential therapeutic applications.
- Chemical Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- CAS Number : 63402-41-5
Structural Characteristics
The structure of this compound features a carbamate functional group, which is known for its reactivity and biological activity. The phenoxy groups contribute to its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to mimic juvenile hormones in insects, leading to disruption in their development and reproduction. This mechanism is similar to other carbamate compounds, which often act as insect growth regulators.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown efficacy against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Aspergillus niger, Penicillium glaucum
Case Studies and Research Findings
-
Insecticidal Activity :
- A study demonstrated that this compound significantly reduced the population of target insect pests in agricultural settings. The compound was applied at varying concentrations, showing increased mortality rates with higher doses.
-
Toxicological Studies :
- Toxicological assessments revealed that exposure to high concentrations led to adverse effects in mammalian models, including signs of neurotoxicity and reproductive toxicity. Notably, studies indicated a dose-dependent relationship with observed side effects such as leukopenia and organ weight changes in rodent models .
- Therapeutic Potential :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Applications |
|---|---|---|
| This compound | Insect growth regulator; antimicrobial | Pest control; potential cancer therapy |
| Fenoxycarb | Juvenile hormone mimic; insecticide | Agricultural pest control |
| Ethyl carbamate | Carcinogenic potential; found in fermented foods | Food safety concerns |
Q & A
Basic: What are the established synthetic routes for 2-(4-Phenoxyphenoxy)ethyl ethylcarbamate, and what analytical techniques are critical for confirming its purity?
Answer:
The synthesis of this compound (fenoxycarb) typically involves coupling reactions between ethyl carbamate derivatives and phenoxy-substituted precursors. A key intermediate is generated via nucleophilic substitution or carbamate formation under controlled conditions. For structural confirmation, single-crystal X-ray diffraction is essential to resolve the triclinic crystal system (space group P1) and validate bond angles/distances (e.g., α = 85.6°, β = 86.2°, γ = 89.0°) . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and carbamate linkages.
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>97% as per commercial standards) .
Basic: How does the molecular structure of fenoxycarb influence its bioactivity as a juvenile hormone mimic?
Answer:
Fenoxycarb acts as a juvenile hormone analog by binding to insect hormone receptors, disrupting metamorphosis and reproduction. Its 4-phenoxyphenoxy ethylcarbamate backbone mimics natural hormone structures, enabling receptor interaction. Key structural determinants include:
- Ethylcarbamate moiety : Critical for enzyme inhibition (e.g., juvenile hormone esterase).
- Aromatic ether linkages : Enhance lipophilicity (log P = 4.3), facilitating membrane penetration .
Comparative studies with alkyl-substituted analogs (e.g., methyl vs. ethyl groups) show that the ethyl group optimizes receptor binding affinity and metabolic stability .
Advanced: How can researchers design experiments to study environmental degradation pathways of fenoxycarb?
Answer:
To evaluate environmental persistence, use the following methodologies:
Hydrolysis Studies : Incubate fenoxycarb in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS to identify products like 4-phenoxyphenol and ethyl carbamate .
Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation kinetics using HPLC-UV .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
